7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-
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Overview
Description
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-: is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazolo[4,3-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: Known for its antimicrobial and antifungal activities.
Uniqueness
The uniqueness of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development. Its ability to selectively inhibit CDKs and other kinases sets it apart from other similar compounds, making it a promising candidate for therapeutic applications in cancer treatment .
Properties
CAS No. |
81016-59-3 |
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Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
3-methyl-6-(4-methylanilino)-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H13N5O/c1-8-3-5-10(6-4-8)17-18-7-14-11-9(2)15-16-12(11)13(18)19/h3-7,17H,1-2H3,(H,15,16) |
InChI Key |
AJXDSMMSJBNGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C=NC3=C(NN=C3C2=O)C |
Origin of Product |
United States |
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